2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one
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Overview
Description
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyridine ring fused to a benzoxazinone moiety. The presence of these rings imparts distinct chemical and biological properties to the compound, making it a valuable target for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form the desired benzoxazinone ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyridine and benzoxazinone derivatives.
Scientific Research Applications
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of human neutrophil elastase, a serine protease involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing enzyme activity. This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Comparison with Similar Compounds
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
2-Pyridin-3-yl-benzo[d][1,3]oxazin-4-one: Similar structure but with a different position of the pyridine ring, leading to variations in biological activity.
Benzoxazinone derivatives: These compounds share the benzoxazinone core but differ in the substituents attached to the ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H8N2O2 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-pyridin-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-9-5-1-2-6-10(9)15-12(17-13)11-7-3-4-8-14-11/h1-8H |
InChI Key |
ZQENRMYLXUZWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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